Cas no 1000933-91-4 (1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine)
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)-
- 4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine
- AKOS015996076
- 4,5,6,7-TETRAHYDRO-1-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLO-[4,3-C]-PYRIDINE
- 1000933-91-4
- 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
- CS-0021421
- EN300-87432
-
- MDL: MFCD08447381
- Inchi: 1S/C13H12F3N3/c14-13(15,16)12-10-8-17-7-6-11(10)19(18-12)9-4-2-1-3-5-9/h1-5,17H,6-8H2
- InChI Key: XUOHIMSAGGGEMZ-UHFFFAOYSA-N
- SMILES: C1NCCC2N(C3=CC=CC=C3)N=C(C(F)(F)F)C1=2
Computed Properties
- Exact Mass: 267.098332g/mol
- Monoisotopic Mass: 267.098332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 267.25g/mol
- XLogP3: 2.2
- Topological Polar Surface Area: 29.8Ų
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87432-1g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 1g |
$1286.0 | 2023-09-01 | ||
| Enamine | EN300-87432-5g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 5g |
$3728.0 | 2023-09-01 | ||
| Enamine | EN300-87432-10g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 10g |
$5528.0 | 2023-09-01 | ||
| Enamine | EN300-87432-0.05g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 0.05g |
$1080.0 | 2023-09-01 | ||
| Enamine | EN300-87432-0.1g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 0.1g |
$1131.0 | 2023-09-01 | ||
| Enamine | EN300-87432-0.25g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 0.25g |
$1183.0 | 2023-09-01 | ||
| Enamine | EN300-87432-0.5g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 0.5g |
$1234.0 | 2023-09-01 | ||
| Enamine | EN300-87432-1.0g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 1.0g |
$1286.0 | 2023-02-11 | ||
| Enamine | EN300-87432-2.5g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 2.5g |
$2520.0 | 2023-09-01 | ||
| Enamine | EN300-87432-5.0g |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine |
1000933-91-4 | 5.0g |
$3728.0 | 2023-02-11 |
1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine
Comprehensive Overview of 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS No. 1000933-91-4)
The compound 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS No. 1000933-91-4) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethyl group and the pyrazolo[4,3-c]pyridine core, make it a valuable scaffold for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or GABA receptor modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for fluorinated compounds like 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has surged due to their enhanced metabolic stability and bioavailability. This aligns with frequent search queries such as "fluorine in drug design" and "trifluoromethyl group benefits", reflecting the scientific community's focus on optimizing molecular properties. The compound's CAS No. 1000933-91-4 serves as a critical identifier for researchers investigating its synthetic pathways or biological activity profiles.
The pyrazolo[4,3-c]pyridine moiety in this molecule is particularly noteworthy, as it appears in several FDA-approved drugs and clinical candidates. This structural motif is frequently searched in connection with "heterocyclic compound applications" and "nitrogen-containing scaffolds", highlighting its importance in medicinal chemistry. The phenyl substitution at the 1-position further enhances the compound's potential for structure-activity relationship (SAR) studies, a topic of high interest in drug discovery forums.
From a synthetic chemistry perspective, CAS No. 1000933-91-4 represents an interesting challenge due to the need for regioselective functionalization of the pyrazolopyridine system. Current literature searches show growing interest in "multi-step synthesis optimization" and "catalytic trifluoromethylation", both relevant to this compound's production. The presence of the trifluoromethyl group also makes it a candidate for PET tracer development, connecting to trending research in molecular imaging.
In material science applications, the 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine structure shows promise for organic electronic materials, particularly in the development of OLED components. This aligns with frequent industry searches for "fluorinated organic semiconductors" and "nitrogen-rich electronic materials". The compound's potential photophysical properties make it worth investigating for light-emitting diode applications, a hot topic in sustainable technology development.
Quality control and analytical characterization of CAS No. 1000933-91-4 present specific challenges that resonate with current analytical chemistry discussions. Techniques such as LC-MS method development and NMR spectral interpretation for complex heterocycles are frequently searched topics that apply directly to this compound. The trifluoromethyl group introduces distinctive 19F NMR signals, providing valuable structural information that researchers often seek in spectral databases.
The growing importance of 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine in various research fields underscores the need for comprehensive safety and handling data. While not classified as hazardous, proper laboratory handling protocols for fluorinated compounds remain a common search concern among chemists. The compound's CAS No. 1000933-91-4 serves as a crucial reference point for accessing such information in chemical databases and safety sheets.
Future research directions for this compound likely involve structure-based drug design and computational chemistry approaches, both highly searched topics in contemporary literature. The pyrazolo[4,3-c]pyridine core offers multiple sites for molecular docking studies, particularly relevant to virtual screening methodologies that dominate current pharmaceutical research discussions. Its potential as a privileged scaffold in medicinal chemistry continues to drive synthetic innovation.
In conclusion, 1-phenyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS No. 1000933-91-4) represents a versatile compound with applications spanning multiple scientific disciplines. Its relevance to current research trends, from fluorine chemistry to heterocyclic drug development, ensures continued interest from both academic and industrial researchers. The compound's unique structural features and potential applications position it as a valuable subject for ongoing investigation and development.
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